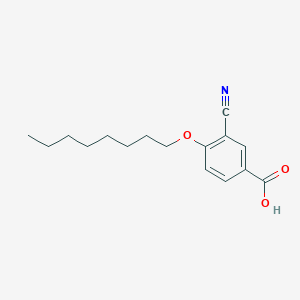

3-Cyano-4-(octyloxy)benzoic acid

Description

Properties

CAS No. |

62435-40-9 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

3-cyano-4-octoxybenzoic acid |

InChI |

InChI=1S/C16H21NO3/c1-2-3-4-5-6-7-10-20-15-9-8-13(16(18)19)11-14(15)12-17/h8-9,11H,2-7,10H2,1H3,(H,18,19) |

InChI Key |

MWHVVCKNGCNRTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)C#N |

Origin of Product |

United States |

Scientific Research Applications

Liquid Crystal Applications

Liquid Crystalline Phases

3-Cyano-4-(octyloxy)benzoic acid has been extensively studied for its role in forming liquid crystalline phases. Research indicates that this compound can create supramolecular liquid crystal assemblies through hydrogen bonding interactions. For instance, complexes formed between 4-n-alkyl benzoic acids and 4-(4'-octyloxy benzylidene)-cyano aniline exhibit induced smectic A (SmA) mesophases, which are characterized by their thermal stability and unique optical properties .

Mesogenic Properties

The compound's ability to form mesogenic structures is attributed to its semi-flexible terminal chains, which contribute to the disorder necessary for maintaining mesophase stability. Studies have shown that the resulting materials can exhibit electro-optical properties comparable to other widely used liquid crystals, making them suitable for applications in display technologies .

Pharmaceutical Applications

Synthesis of Bioactive Compounds

In medicinal chemistry, derivatives of this compound have been explored for their potential as therapeutic agents. For example, the synthesis of various thiazole derivatives using this compound has been documented, indicating its utility as a precursor in the development of pharmaceuticals targeting conditions such as gout and high uric acid levels .

Antioxidant Properties

Recent studies have also evaluated the antioxidant potential of compounds related to this compound. Research has shown that certain derivatives possess significant antioxidant activity, outperforming standard reference compounds in various assays . This suggests potential applications in formulations aimed at reducing oxidative stress in biological systems.

Case Study 1: Liquid Crystals

A study by Vijayalakshmi and Sastry (2009) investigated the phase behavior of supramolecular complexes formed with this compound. The research confirmed the formation of stable liquid crystalline phases with unique thermal properties, demonstrating the compound's significance in material science applications .

Case Study 2: Antioxidant Evaluation

In another study focused on bioactive compounds derived from similar structures, researchers conducted molecular docking studies that highlighted the non-toxic nature of these compounds while exhibiting potent antioxidant capabilities. This opens avenues for their use in health-related applications where oxidative damage is a concern .

Tables

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents:

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Acidity: The cyano group (-CN) increases acidity compared to electron-donating groups like alkoxy (-O-R) or fluorine (-F). For example, 3-Cyano-4-isopropoxybenzoic acid (pKa ~2.5–3.0, estimated) is more acidic than 3-Fluoro-4-(octyloxy)benzoic acid (pKa ~4.0–4.5) due to the strong electron-withdrawing nature of -CN .

Hydrophobicity and Solubility: The octyloxy chain in 3-Fluoro-4-(octyloxy)benzoic acid enhances lipid solubility (logP ~3.5–4.0) compared to shorter chains (e.g., isopropoxy in 3-Cyano-4-isopropoxybenzoic acid, logP ~2.0–2.5) .

Applications: Pharmaceuticals: 3-Cyano-4-isopropoxybenzoic acid is a key intermediate in synthesizing Ozanimod, an immunomodulatory drug . Liquid Crystals: Alkyloxybenzoic acids (e.g., 7-OBA, 8-OBA) exhibit mesogenic behavior due to hydrogen bonding and alkyl chain flexibility . The octyloxy chain in 3-Fluoro-4-(octyloxy)benzoic acid may similarly stabilize smectic or nematic phases .

Physicochemical Properties

Thermal Stability and Phase Behavior:

- 3-Fluoro-4-(octyloxy)benzoic acid : High boiling point (381.6°C at 760 mmHg) suggests thermal stability suitable for high-temperature applications .

- 3-Cyano-4-isopropoxybenzoic acid: Melting point ~170–175°C, compatible with solid-phase synthesis .

Spectral Data:

- UV-Vis: Cyano-substituted benzoic acids (e.g., 3-Cyano-4-isopropoxybenzoic acid) show strong absorption at λmax ~270–290 nm due to π→π* transitions in the aromatic-cyano system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.